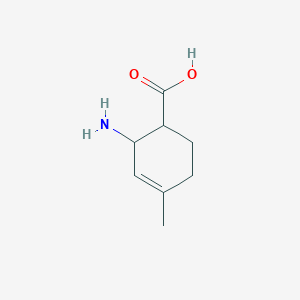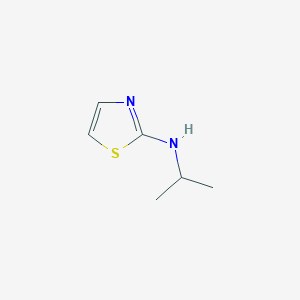
3-(1-Chloroethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Chloroethyl)quinoline is an organic compound with the molecular formula C11H10ClN It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Chloroethyl)quinoline typically involves the reaction of quinoline with 1-chloroethane under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method involves the use of α,β-unsaturated aldehydes, which react with aniline derivatives to form quinoline derivatives .
Industrial Production Methods: Industrial production of this compound often employs catalytic systems to enhance yield and efficiency. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been explored to make the process more sustainable and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1-Chloroethyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.
Major Products: The major products formed from these reactions include various substituted quinolines, which can have different functional groups attached to the quinoline ring .
Wissenschaftliche Forschungsanwendungen
3-(1-Chloroethyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(1-Chloroethyl)quinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, disrupting their normal function. For example, quinoline derivatives are known to inhibit topoisomerases, enzymes involved in DNA replication and repair . This inhibition can lead to the accumulation of DNA damage and cell death, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound, which has a wide range of applications in medicinal and industrial chemistry.
Chloroquine: A well-known antimalarial drug that is also a quinoline derivative.
Primaquine: Another antimalarial drug with a quinoline structure.
Uniqueness: 3-(1-Chloroethyl)quinoline is unique due to the presence of the 1-chloroethyl group, which can influence its reactivity and biological activity. This structural modification can enhance its potential as a therapeutic agent and its utility in organic synthesis .
Eigenschaften
Molekularformel |
C11H10ClN |
|---|---|
Molekulargewicht |
191.65 g/mol |
IUPAC-Name |
3-(1-chloroethyl)quinoline |
InChI |
InChI=1S/C11H10ClN/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10/h2-8H,1H3 |
InChI-Schlüssel |
FMSYLWURNAORGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=CC=CC=C2N=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


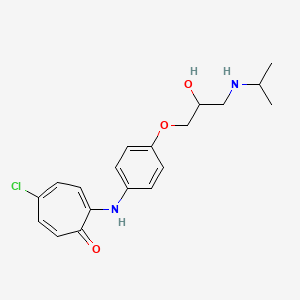
![2,4-Pentanedione, 3-[bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]-](/img/structure/B13970158.png)

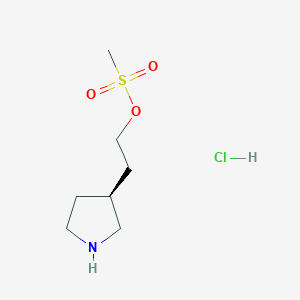
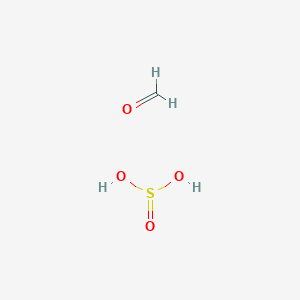

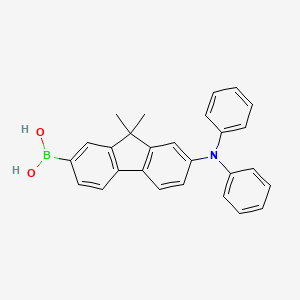
![2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13970206.png)
